![molecular formula C11H8Cl2N2O B13165955 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline](/img/structure/B13165955.png)
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline is a chemical compound with the molecular formula C11H8Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichloropyridinyl group attached to an aniline moiety through an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline typically involves the reaction of 3,5-dichloropyridine-2-ol with aniline in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3,5-Dichloropyridin-2-YL)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3,5-Dichloropyridin-2-YL)oxy]phenol
- 4-[(3,5-Dichloropyridin-2-YL)oxy]benzoic acid
- 4-[(3,5-Dichloropyridin-2-YL)oxy]benzaldehyde
Uniqueness
4-[(3,5-Dichloropyridin-2-YL)oxy]aniline is unique due to its specific substitution pattern and the presence of both aniline and dichloropyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8Cl2N2O |
|---|---|
Poids moléculaire |
255.10 g/mol |
Nom IUPAC |
4-(3,5-dichloropyridin-2-yl)oxyaniline |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-5-10(13)11(15-6-7)16-9-3-1-8(14)2-4-9/h1-6H,14H2 |
Clé InChI |
PGVMWEHPHKWCFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OC2=C(C=C(C=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide](/img/structure/B13165875.png)
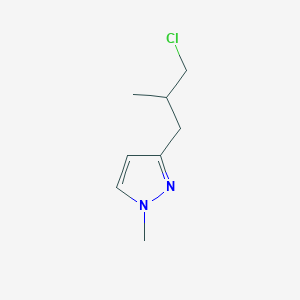
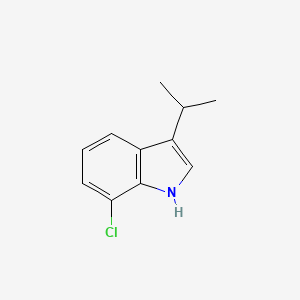
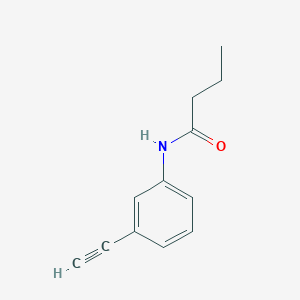

![Methyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13165900.png)
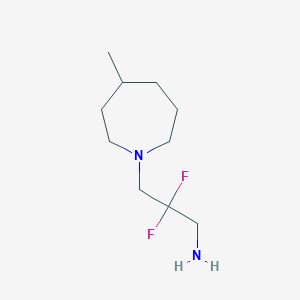

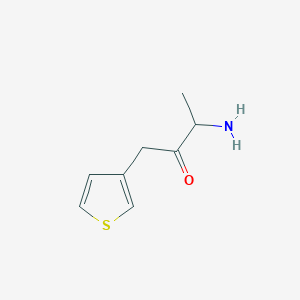
![({[3-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13165923.png)


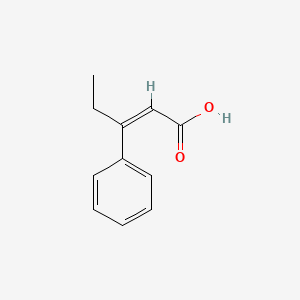
![3-bromo-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13165959.png)
